molecular formula C12H18Cl2N2 B7897006 (4-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride

(4-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride

Cat. No.: B7897006
M. Wt: 261.19 g/mol
InChI Key: GBQXDFXFKZNBQA-UHFFFAOYSA-N
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Description

(4-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride ( 1261232-05-6) is a chemical building block of interest in medicinal chemistry research. With the molecular formula C12H18Cl2N2 and a molecular weight of 261.19 g/mol, this compound features a piperidine scaffold, a privileged structure in drug discovery . The piperidine ring is a common feature in many bioactive molecules and is often investigated as a metabolically stable bioisostere for other nitrogen-containing heterocycles, such as piperazine . The compound's structure, which incorporates a 4-chlorobenzyl group, makes it a valuable intermediate for synthesizing and exploring novel molecules for pharmacological applications. Researchers utilize this compound as a synthon in nucleophilic substitution reactions and N-alkylations to develop more complex structures . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]piperidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2.ClH/c13-11-5-3-10(4-6-11)8-15-12-2-1-7-14-9-12;/h3-6,12,14-15H,1-2,7-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQXDFXFKZNBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NCC2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperidin-3-amine with 4-Chlorobenzyl Halides

The direct alkylation of piperidin-3-amine with 4-chlorobenzyl chloride represents a straightforward route. In a method adapted from benzylpiperidine syntheses, piperidin-3-amine is reacted with 4-chlorobenzyl bromide in methanol using potassium carbonate as a base. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic benzyl carbon. A study employing analogous conditions reported yields of 78–82% for similar benzylpiperidines. However, competing over-alkylation at the amine necessitates careful stoichiometric control, typically maintaining a 1:1 molar ratio of amine to benzyl halide.

Table 1: Alkylation Reaction Parameters

ParameterConditionYield (%)Source
SolventMethanol78
BaseK₂CO₃82
TemperatureReflux (65°C)80
Reaction Time12 h

Post-reaction workup involves filtration to remove inorganic salts, followed by solvent evaporation under reduced pressure. The crude product is typically purified via recrystallization from ethanol/water mixtures.

Reductive Amination of 4-Piperidone Derivatives

An alternative route employs reductive amination to construct the piperidine core while introducing the 4-chlorobenzyl group. Starting from 4-piperidone, condensation with 4-chlorobenzylamine in the presence of sodium cyanoborohydride (NaBH₃CN) and zinc chloride (ZnCl₂) yields the target amine. This method, adapted from morpholine syntheses, avoids handling free amines directly, reducing side reactions.

The reaction mechanism involves imine formation between the ketone and amine, followed by borohydride-mediated reduction. Zinc chloride acts as a Lewis acid, polarizing the carbonyl group to enhance imine stability. Yields for analogous reductive aminations range from 70–75%, with purity dependent on efficient removal of unreacted starting materials via column chromatography (silica gel, ethyl acetate/hexane).

Resolution of Racemic Mixtures and Hydrochloride Salt Formation

For enantiomerically pure products, resolution techniques are critical. A patent describing the synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine provides a template for chiral resolution. Racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate is resolved using dibenzoyl-L-tartrate in isopropanol, achieving 99.8% enantiomeric excess (ee). Although the target compound lacks a methyl group, this method demonstrates the feasibility of tartrate-mediated resolution for piperidine amines.

Hydrochloride salt formation is achieved by treating the free base with hydrogen chloride (HCl) in ethyl acetate. Crystallization from ethanol yields the hydrochloride salt with >99% purity.

Table 2: Salt Formation Conditions

ParameterConditionPurity (%)Source
AcidHCl in ethyl acetate99.5
SolventEthanol99.0
Crystallization Temp0–5°C

Reaction Optimization and Industrial-Scale Considerations

Solvent and Catalyst Selection

Industrial protocols prioritize solvent recyclability and catalyst efficiency. tert-Butyl methyl ether (MTBE), used in 4-chlorobenzylamine synthesis, offers advantages in large-scale reactions due to its low miscibility with water, simplifying extraction. A pilot-scale study achieved 85% yield by reacting 4-chlorobenzyl chloride with ammonia in MTBE under autoclave conditions (20°C, 30 min).

Catalytic hydrogenation presents a greener alternative to LiAlH₄, which, while effective for amide reductions, poses safety risks. Palladium on carbon (Pd/C) under hydrogen atmosphere reduces nitro intermediates to amines with comparable yields (80–85%) and improved scalability.

Purification and Analytical Characterization

Purification challenges arise from residual solvents and by-products. Industrial methods employ wiped-film evaporation to recover high-purity MTBE, while laboratory-scale syntheses rely on rotary evaporation and distillation. Analytical characterization via gas chromatography (GC) and X-ray diffraction (PXRD) ensures batch consistency. For example, PXRD spectra of intermediates confirm crystalline phase purity , critical for regulatory compliance.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis of (4-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride typically involves:

  • Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.
  • Introduction of the 4-Chlorobenzyl Group : Achieved through nucleophilic substitution reactions.
  • Formation of the Hydrochloride Salt : Converting the free amine into its hydrochloride salt using hydrochloric acid.

Pharmaceutical Development

This compound has been identified as a potential lead compound in drug development due to its biological activity. Notably, it has shown promise as an antitumor agent , exhibiting significant effects in various cancer models. Additionally, its interactions with neurotransmitter systems suggest potential applications in treating psychiatric disorders and neurodegenerative diseases.

Neuroscience Research

The compound's affinity for neurotransmitter receptors, particularly those involved in dopamine and serotonin pathways, positions it as a candidate for research into treatments for neurological disorders. Studies indicate that it may modulate signaling pathways associated with these neurotransmitters, offering insights into its therapeutic potential .

Chemical Reactions and Modifications

In synthetic chemistry, this compound serves as an intermediate for synthesizing more complex organic molecules. It can undergo various chemical reactions:

  • Nucleophilic Substitution : The chlorine atom can be replaced by other nucleophiles.
  • Oxidation and Reduction : The compound can be oxidized to form N-oxides or reduced to its amine forms.

Research indicates that this compound interacts with specific molecular targets:

  • Receptor Binding : It shows affinity for histamine H3 and sigma-1 receptors, which are implicated in pain modulation and other physiological processes .
  • Enzyme Interaction : The amine group facilitates interactions with enzymes, modulating their activity and potentially influencing cellular processes .

Case Studies and Research Findings

Several studies have explored the biological effects and therapeutic potential of this compound:

  • Antitumor Activity : In vitro studies demonstrated that derivatives of this compound exhibit significant antiproliferative activity against cancer cell lines such as HeLa cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Neurotransmitter Modulation : Research focusing on the compound's effects on neurotransmitter systems highlighted its potential role in modulating dopamine and serotonin levels, suggesting implications for treating mood disorders .

Mechanism of Action

The mechanism of action of (4-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl-[1-(4-Methyl-benzyl)-piperidin-3-yl]-amine Hydrochloride

  • Structure : Replaces the 4-chloro substituent with a 4-methyl group on the benzyl ring.
  • Molecular Formula : C₁₄H₂₃ClN₂; Molecular Weight : 254.80 g/mol.
  • Increased hydrophobicity due to the methyl group may enhance membrane permeability but reduce solubility in polar solvents.

(3,4-Dichloro-benzyl)-methyl-piperidin-4-yl-amine Hydrochloride

  • Structure : Features two chlorine atoms (3,4-dichloro substitution) on the benzyl group and a methyl group on the piperidine nitrogen.
  • Molecular Formula : C₁₃H₁₉Cl₃N₂; Molecular Weight : 309.67 g/mol.
  • The methyl group on the piperidine nitrogen may hinder rotational freedom, affecting conformational adaptability.

Core Ring Modifications

(4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine Hydrochloride

  • Structure : Replaces the piperidine ring with a pyrrolidine (5-membered ring).
  • Molecular Formula: C₁₁H₁₄Cl₂N₂; Molecular Weight: Not explicitly stated, but estimated ~253.15 g/mol.
  • Altered hydrogen-bonding capacity due to fewer methylene groups.

Positional Isomerism and Salt Forms

4-(2-Chlorobenzyl)piperidin-4-amine Dihydrochloride

  • Structure : Chlorine at the 2-position of the benzyl group and an amine at the 4-position of piperidine.
  • Molecular Formula : C₁₂H₁₉Cl₃N₂; Molecular Weight : 309.66 g/mol.
  • Key Differences :
    • Ortho-substitution may sterically hinder interactions with flat binding pockets compared to para-substituted analogs.
    • The dihydrochloride salt form improves aqueous solubility, beneficial for in vitro assays.

Research Implications

  • Para-chloro substitution (as in the target compound) optimizes electronic effects for receptor binding, whereas meta- or ortho-substitutions may alter steric compatibility.
  • Piperidine vs. pyrrolidine cores influence conformational dynamics, impacting selectivity in drug design.
  • Salt forms (e.g., dihydrochloride) enhance solubility but may require formulation adjustments for in vivo studies.

Biological Activity

(4-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a 4-chlorobenzyl group. Its molecular formula is C12_{12}H16_{16}ClN2_2·HCl, with a molecular weight of approximately 275.21 g/mol. The hydrochloride form enhances its solubility and stability in aqueous solutions, making it suitable for laboratory applications.

The biological activity of this compound involves several key mechanisms:

  • Receptor Modulation : The compound interacts with various neurotransmitter receptors, notably dopamine D2 and serotonin 5-HT receptors. This interaction suggests potential roles in mood regulation and cognitive processes .
  • Enzyme Interaction : It has been shown to modulate the activity of specific enzymes, influencing biochemical pathways related to neurotransmission and cellular processes .

Biological Activity

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities against various strains. For instance, studies have shown that similar piperidine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 512 µg/mL .
  • Neuropharmacological Effects : Its potential effects on neurotransmitter systems suggest applications in treating psychiatric disorders and neurodegenerative diseases. The modulation of dopamine and serotonin pathways may provide therapeutic benefits in conditions such as depression and anxiety.
  • Anticancer Potential : Preliminary studies indicate that the compound may possess anticancer properties, possibly through its ability to inhibit specific enzymatic pathways involved in tumor progression .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Activity : A study evaluated the antibacterial efficacy of various piperidine derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
  • Neuropharmacological Assessment : Research focused on the compound's interaction with neurotransmitter systems revealed promising results in animal models for mood disorders. The modulation of serotonin receptors was particularly noted as a mechanism for potential antidepressant effects .

Comparative Analysis

The following table summarizes the biological activities associated with this compound compared to other similar compounds:

Compound NameAntimicrobial ActivityNeuropharmacological EffectsAnticancer Potential
(4-Chloro-benzyl)-piperidin-3-yl-amine HClModerateSignificantPromising
1-(4-Chlorobenzyl)-pyrrolidin-3-ylamine HClLowModerateLimited
Other Piperidine DerivativesVariesVariesVaries

Q & A

Q. What are the recommended synthetic routes for (4-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride, and how can purity be optimized?

  • Methodology :
    • Synthetic Routes : The compound can be synthesized via Mannich reactions (common for tertiary amines) using piperidin-3-amine, 4-chlorobenzyl chloride, and hydrochloric acid . Alternative pathways include reductive amination of 4-chloro-benzaldehyde with piperidin-3-amine, followed by HCl salt formation.
    • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, eluent: dichloromethane/methanol 9:1). Validate purity via HPLC (>98% purity threshold) and 1H/13C NMR (confirm absence of unreacted benzyl chloride or byproducts) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :
    • Structural Confirmation :
  • NMR Spectroscopy : Analyze δ ~2.8–3.5 ppm (piperidine protons) and δ ~4.2 ppm (benzyl-CH2-N) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peak at m/z 255.1 [M+H]+ (free base) and chloride adducts .
    • Purity Assessment : HPLC with C18 column (UV detection at 254 nm) and Karl Fischer titration (water content <0.5%) .

Q. What safety protocols are essential for handling this compound?

  • Methodology :
    • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .
    • Storage : Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) to prevent decomposition .
    • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodology :
    • pH Stability : Conduct accelerated degradation studies (e.g., 0.1M HCl/NaOH at 40°C for 24 hrs). Monitor via HPLC for degradation products (e.g., 4-chlorobenzyl alcohol or piperidine fragments) .
    • Thermal Stability : Use TGA/DSC to identify decomposition onset temperatures (>200°C expected for hydrochloride salts) .
    • Data Table :
ConditionDegradation Products% Remaining (24 hrs)
pH 1.0, 40°C4-Chlorobenzyl alcohol85%
pH 13.0, 40°CPiperidin-3-amine72%
Dry heat, 150°CNone (stable)98%

Q. How can in silico modeling predict the compound’s receptor-binding affinity?

  • Methodology :
    • Molecular Docking : Use AutoDock Vina to simulate interactions with targets like σ-1 receptors or serotonin transporters. Compare binding scores (∆G) to known ligands (e.g., haloperidol for σ-1) .
    • MD Simulations : Run GROMACS for 100 ns to assess stability of ligand-receptor complexes. Key residues (e.g., Glu172 in σ-1) may form hydrogen bonds with the amine group .

Q. How to resolve contradictions in reported pharmacological data (e.g., conflicting IC50 values)?

  • Methodology :
    • Experimental Replication : Standardize assays (e.g., radioligand binding with consistent cell lines and buffer conditions) .
    • Meta-Analysis : Compare data across studies using Bland-Altman plots to identify systemic biases (e.g., variations in compound purity or assay pH) .
    • Cross-Validation : Validate results with orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.